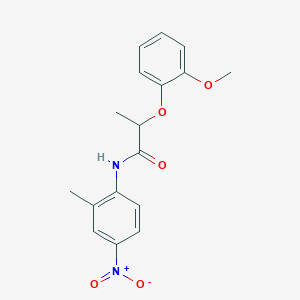![molecular formula C13H14Cl2N2O2S B3965974 2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3965974.png)
2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide
Descripción general
Descripción
2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFB is a thiol-based inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
Mecanismo De Acción
2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide acts as a thiol-based inhibitor of PTPs by forming a covalent bond with the catalytic cysteine residue of the enzyme. This covalent bond prevents the enzyme from dephosphorylating its substrate, thereby inhibiting its activity. This compound has been shown to be highly selective for PTPs and does not inhibit other phosphatases such as serine/threonine phosphatases.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. Inhibition of PTPs by this compound has been shown to enhance the immune response against cancer cells by increasing the activation of T cells and natural killer cells. This compound has also been shown to have neuroprotective effects by reducing the activity of PTPs involved in neurodegeneration. However, this compound has also been shown to have cytotoxic effects on certain cell types, which may limit its use in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide has several advantages for lab experiments. It is a highly selective inhibitor of PTPs and does not inhibit other phosphatases, making it a useful tool for studying the role of PTPs in various cellular processes. This compound is also stable and can be easily synthesized and purified using standard techniques. However, this compound has some limitations for lab experiments. It has cytotoxic effects on certain cell types, which may limit its use in certain applications. This compound is also relatively expensive compared to other PTP inhibitors.
Direcciones Futuras
There are several future directions for research on 2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide. One potential direction is to explore its potential as a cancer immunotherapy agent. This compound has been shown to enhance the immune response against cancer cells, and further studies could investigate its efficacy in preclinical and clinical settings. Another potential direction is to explore its potential as a neuroprotective agent. This compound has been shown to have neuroprotective effects, and further studies could investigate its potential for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies could investigate the structure-activity relationship of this compound and its derivatives to develop more potent and selective PTP inhibitors.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields such as cancer research, immunology, and neurobiology. This compound has been shown to inhibit the activity of PTPs, which are involved in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PTPs by this compound has been shown to enhance the immune response against cancer cells, making it a potential candidate for cancer immunotherapy. This compound has also been shown to have neuroprotective effects by reducing the activity of PTPs involved in neurodegeneration.
Propiedades
IUPAC Name |
2,4-dichloro-N-(oxolan-2-ylmethylcarbamothioyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2S/c14-8-3-4-10(11(15)6-8)12(18)17-13(20)16-7-9-2-1-5-19-9/h3-4,6,9H,1-2,5,7H2,(H2,16,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZGKCXDMFYKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 5-[(2-oxocyclopentyl)methyl]-2-furoate](/img/structure/B3965901.png)
![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965904.png)

![methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3965921.png)
![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3965922.png)
![ethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3965927.png)
![5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B3965936.png)
![N~2~-cyclohexyl-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3965941.png)


amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B3965960.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(4-ethoxyphenyl)glycinamide](/img/structure/B3965965.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2,4-dimethylphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B3965979.png)
![methyl 4-({N-cyclohexyl-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B3965986.png)